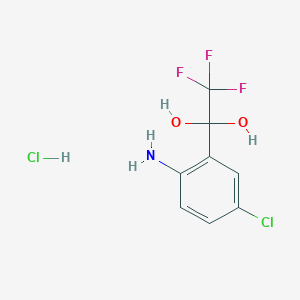

1-(2-Amino-5-chlorophenyl)-2,2,2-trifluoroethane-1,1-diol hydrochloride

Description

1-(2-Amino-5-chlorophenyl)-2,2,2-trifluoroethane-1,1-diol hydrochloride (CAS: 214353-17-0) is an organofluorine compound with the molecular formula C₈H₈Cl₂F₃NO₂ and a molecular weight of 278.0558 g/mol . Its IUPAC name reflects the substitution pattern: a 2-amino-5-chlorophenyl group attached to a trifluorinated ethane-1,1-diol backbone, with a hydrochloride counterion. This compound is primarily utilized in industrial and scientific research, particularly as a precursor for synthesizing Schiff bases with demonstrated antimicrobial activity .

Properties

IUPAC Name |

1-(2-amino-5-chlorophenyl)-2,2,2-trifluoroethane-1,1-diol;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7ClF3NO2.ClH/c9-4-1-2-6(13)5(3-4)7(14,15)8(10,11)12;/h1-3,14-15H,13H2;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYLRXHNMJUPJDK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)C(C(F)(F)F)(O)O)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8Cl2F3NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601029297 | |

| Record name | 1-(2-Amino-5-chlorophenyl)-2,2,2-trifluoro-1,1-ethanediol, hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601029297 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

278.05 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

214353-17-0 | |

| Record name | 1,1-Ethanediol, 1-(2-amino-5-chlorophenyl)-2,2,2-trifluoro-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=214353-17-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(2-Amino-5-chlorophenyl)-2,2,2-trifluoro-1,1-ethanediol, hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601029297 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(2-amino-5-chlorophenyl)-2,2,2-trifluoro-1,1-ethanediol, hydrochloride; [containing < 0.1 % 4-chloroaniline (EC No 203-401-0)]; [containing ≥ 0.1 % 4-chloroaniline (EC No 203-401-0)] | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.103.182 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,1-Ethanediol, 1-(2-amino-5-chlorophenyl)-2,2,2-trifluoro-, hydrochloride (1:1) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.113.468 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Amino-5-chlorophenyl)-2,2,2-trifluoroethane-1,1-diol hydrochloride typically involves the reaction of 2-amino-5-chlorobenzaldehyde with trifluoroacetic acid in the presence of a reducing agent. The reaction conditions often include:

Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures.

Solvent: Common solvents include methanol or ethanol.

Catalyst: A catalyst such as palladium on carbon may be used to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors with precise control over temperature, pressure, and reaction time. The use of continuous flow reactors can also enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

1-(2-Amino-5-chlorophenyl)-2,2,2-trifluoroethane-1,1-diol hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones.

Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

Substitution: Halogen substitution reactions can replace the chlorine atom with other functional groups.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate or chromium trioxide.

Reducing Agents: Sodium borohydride or lithium aluminum hydride.

Substitution Reagents: Nucleophiles such as sodium azide or thiols.

Major Products

The major products formed from these reactions include:

Oxidation: Quinones.

Reduction: Amines.

Substitution: Azides or thiols derivatives.

Scientific Research Applications

1-(2-Amino-5-chlorophenyl)-2,2,2-trifluoroethane-1,1-diol hydrochloride has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a biochemical probe.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(2-Amino-5-chlorophenyl)-2,2,2-trifluoroethane-1,1-diol hydrochloride involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

1-(2-Amino-5-chlorophenyl)-2,2,2-trifluoroethanone Hydrochloride (CAS: 173676-59-0)

- Molecular Formula: C₈H₆Cl₂F₃NO

- Molecular Weight : 260.04 g/mol

- Key Differences: Replaces the ethane-1,1-diol group with a ketone (trifluoroethanone).

- Applications : A direct precursor to the diol compound via hydrolysis. Used in pharmaceutical intermediates (e.g., HIV drug Efavirenz) .

- Reactivity : The ketone group enables nucleophilic addition reactions, whereas the diol derivative participates in condensation (e.g., Schiff base formation) .

Chloral Hydrate (2,2,2-Trichloroethane-1,1-diol, CAS: 302-17-0)

- Molecular Formula : C₂H₃Cl₃O₂

- Molecular Weight : 165.40 g/mol

- Key Differences : Trichloro substitution instead of trifluoro and lacks the aromatic amine-chlorophenyl group.

- Applications: Sedative/hypnotic drug, contrasting with the research-focused applications of the target compound .

- Stability : Both form stable hydrates, but chloral hydrate’s lack of an aromatic system reduces its utility in organic synthesis .

Functional Analogues

(2-Amino-5-chlorophenyl)phenylmethanone (Aminochlorobenzophenone, CAS: 719-59-5)

- Molecular Formula: C₁₃H₁₀ClNO

- Molecular Weight : 231.68 g/mol

- Key Differences: Benzophenone backbone without fluorine or diol groups.

- Applications : Reference standard in pharmaceutical analysis, highlighting divergent roles compared to the target compound’s use in synthesis .

Regulatory and Hazard Profiles

Biological Activity

1-(2-Amino-5-chlorophenyl)-2,2,2-trifluoroethane-1,1-diol hydrochloride is a synthetic compound notable for its diverse biological activities. This compound features a trifluoromethyl group, an amino group, and a chlorophenyl group, which contribute to its reactivity and potential therapeutic applications. Research has indicated its relevance in various fields, including medicinal chemistry and pharmacology.

- IUPAC Name : 1-(2-amino-5-chlorophenyl)-2,2,2-trifluoroethane-1,1-diol hydrochloride

- CAS Number : 214353-17-0

- Molecular Formula : C8H7ClF3NO2·HCl

- Molecular Weight : 239.56 g/mol

Synthesis

The synthesis of this compound typically involves the reaction of 2-amino-5-chlorobenzaldehyde with trifluoroacetic acid in the presence of reducing agents like palladium on carbon. Common solvents used include methanol or ethanol, and the reaction can be conducted at room temperature or slightly elevated temperatures.

Pharmacological Effects

Research has highlighted several pharmacological effects of 1-(2-Amino-5-chlorophenyl)-2,2,2-trifluoroethane-1,1-diol hydrochloride:

- Antimicrobial Activity : Studies have demonstrated that this compound exhibits significant antimicrobial properties against various bacterial strains. Its effectiveness is attributed to the presence of the amino and chlorophenyl groups that enhance membrane permeability and disrupt bacterial cell walls.

- Anticancer Potential : Preliminary studies suggest that this compound may have anticancer properties. It has been shown to inhibit cell proliferation in certain cancer cell lines through mechanisms involving apoptosis and cell cycle arrest.

- Neuroprotective Effects : There is emerging evidence that this compound may offer neuroprotective benefits. It appears to mitigate oxidative stress in neuronal cells, potentially providing therapeutic avenues for neurodegenerative diseases.

The mechanisms underlying the biological activities of this compound are multifaceted:

- Enzyme Inhibition : The trifluoromethyl group may interact with enzyme active sites, inhibiting their function. This is particularly relevant in the context of enzymes involved in cancer metabolism.

- Receptor Modulation : The amino group may facilitate interactions with various receptors in the body, modulating signaling pathways that are critical for cellular responses to stress and inflammation.

Case Studies

| Study | Findings | Implications |

|---|---|---|

| Study 1 (Antimicrobial) | Showed effectiveness against E. coli and S. aureus | Potential use as a disinfectant or antibiotic agent |

| Study 2 (Anticancer) | Inhibited proliferation in breast cancer cell lines | Possible development as an anticancer drug |

| Study 3 (Neuroprotection) | Reduced oxidative stress markers in neuronal cultures | Therapeutic potential in Alzheimer's disease |

Q & A

Q. What are the critical safety considerations when handling this compound in laboratory settings?

The compound is classified under Acute Toxicity Category 4 (H302) and Skin Corrosion Category 1B (H314) due to its corrosive nature and potential toxicity. Researchers must:

- Use PPE (gloves, goggles, lab coats) and work in a fume hood to avoid inhalation or skin contact.

- Implement neutralization protocols for spills (e.g., using calcium carbonate or sand) to mitigate reactivity.

- Store in airtight containers at controlled temperatures to prevent degradation or moisture absorption .

Q. How can researchers verify the purity of this compound, especially regarding trace impurities like 4-chloroaniline?

Q. What solvent systems are suitable for dissolving this compound during synthesis or formulation?

- The compound’s LogP of 3.98 indicates moderate hydrophobicity.

- Polar aprotic solvents like DMF or DMSO are effective for dissolution.

- For aqueous compatibility, use ethanol/water mixtures (e.g., 70:30 v/v) to enhance solubility while avoiding hydrolysis .

Advanced Research Questions

Q. How can synthetic pathways be optimized to minimize byproducts such as 4-chloroaniline?

- Catalytic gas-phase oxidation (as used in analogous trifluoroacetylated compounds) reduces halogenated byproducts .

- Introduce scavenging agents (e.g., molecular sieves) during ammoniation steps to trap reactive intermediates.

- Monitor reaction progress via in-situ FTIR to detect early-stage byproduct formation and adjust stoichiometry .

Q. What methodologies resolve contradictions in its environmental hazard data (e.g., Aquatic Chronic 2 vs. 4)?

- Conduct OECD 301/302 biodegradability tests to clarify its persistence in aquatic systems.

- Use QSAR modeling to reconcile discrepancies between experimental and predicted toxicity (e.g., LC50 for Daphnia magna vs. algae).

- Validate findings with mesocosm studies to assess bioaccumulation potential under realistic conditions .

Q. How can the stability of the trifluoromethyl group be assessed under varying pH conditions?

Q. What strategies mitigate the compound’s photolytic degradation during long-term storage?

- Store in amber glass vials under inert gas (N2/Ar) to block UV/visible light and oxidative degradation.

- Add radical inhibitors (e.g., BHT) at 0.01–0.1% w/w to suppress photooxidation of the aromatic amine group.

- Validate stability with UPLC-PDA to track degradation products like chlorophenols .

Methodological Notes

- Analytical Cross-Validation : Combine orthogonal techniques (e.g., NMR, HPLC, IC) to address data variability .

- Environmental Impact : Follow OECD 308 guidelines for soil/water partitioning studies due to its Aquatic Chronic 2/4 classification .

- Synthetic Scalability : Pilot flow chemistry for safer scale-up, leveraging trifluoroethyl intermediates’ gas-phase reactivity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.